2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(morpholin-4-yl)propan-1-one
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Overview
Description
2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-MORPHOLINO-1-PROPANONE is a complex organic compound featuring a trifluoromethyl group, a pyrazole ring, and a morpholine moiety.
Preparation Methods
One common method involves the reaction of 4-chloro-5-methyl-3-(trifluoromethyl)pyrazole with morpholine in the presence of a suitable base and solvent . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-MORPHOLINO-1-PROPANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-MORPHOLINO-1-PROPANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyrazoles and morpholine derivatives. Compared to these compounds, 2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-MORPHOLINO-1-PROPANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . Some similar compounds are:
- 4-CHLORO-3-(TRIFLUOROMETHYL)PHENYLAMINE
- TRIFLUOROMETHYLPYRIDINES
- TRIFLUOROMETHYLETHERS
This compound’s unique structure makes it a valuable subject of study for developing new pharmaceuticals and materials with enhanced properties.
Properties
Molecular Formula |
C12H15ClF3N3O2 |
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Molecular Weight |
325.71 g/mol |
IUPAC Name |
2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-1-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C12H15ClF3N3O2/c1-7-9(13)10(12(14,15)16)17-19(7)8(2)11(20)18-3-5-21-6-4-18/h8H,3-6H2,1-2H3 |
InChI Key |
ZXICNMNZPJRBPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(C)C(=O)N2CCOCC2)C(F)(F)F)Cl |
Origin of Product |
United States |
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